molecular formula C6H14Cl2N2 B2982069 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride CAS No. 489438-94-0

3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride

Cat. No.: B2982069
CAS No.: 489438-94-0
M. Wt: 185.09
InChI Key: IKIRYYXUMGZSBT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride (CAS: 489438-94-0) is a bicyclic amine compound featuring a fused cyclopropane and azabicyclo framework. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. It is marketed by suppliers such as CymitQuimica and Suzhou ARTK Medchem Co., Ltd., with commercial availability in varying quantities (e.g., 100 mg to 500 mg) .

Properties

IUPAC Name

3-methyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-6(5,7)4-8;;/h5H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIRYYXUMGZSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC2(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 3-aminomethyl-2-methylcyclopropanecarboxylic acid derivatives using reagents like thionyl chloride and a suitable base.

Industrial Production Methods: In an industrial setting, the production of 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, contributing to the understanding of biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it could be used as a precursor for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride can be used in the production of specialty chemicals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound belongs to a broader class of bicyclic amines with variations in ring size, substituents, and functional groups. Key structural analogs include:

Compound Name Key Structural Differences CAS Number Molecular Weight Commercial Availability
3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride Bicyclo[3.1.0] core, methyl group at N3, dihydrochloride 489438-94-0 Not explicitly stated Available (CymitQuimica, Suzhou ARTK)
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride Oxabicyclo[3.1.0] core (oxygen atom), dimethyl groups 2044713-37-1 163.64 g/mol Available (CymitQuimica)
3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride Bicyclo[3.1.1] core, larger ring size 2089060-71-7 Not explicitly stated Available (Suzhou ARTK)
5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride Fluorine substituent, carboxylic acid group Not provided Not explicitly stated Listed in Enamine Ltd catalogue

Key Observations :

  • Functional Groups : The dihydrochloride salt form enhances solubility compared to neutral analogs like 2,2-dimethyl-3-oxabicyclo derivatives, which lack ionizable groups .
  • Substituents : Methyl groups at the nitrogen (N3) improve metabolic stability, whereas fluorine or oxygen substitutions (e.g., oxabicyclo) may alter electronic properties and reactivity .

Physicochemical and Commercial Comparison

Parameter 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride
Solubility High (dihydrochloride salt) Moderate (neutral hydrochloride)
Purity Not explicitly stated ≥95% (Biosynth brand)
Price (500 mg) "To inquire" (CymitQuimica) 2,047.00 € (CymitQuimica)
Primary Use Pharmaceutical intermediates Lab-scale scaffold synthesis

Notes:

  • Both compounds are labeled for lab use only, emphasizing their role in early-stage research .

Biological Activity

3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride (CAS: 489438-94-0) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound is characterized by its azabicyclo structure, which integrates a nitrogen atom into the bicyclic framework, enhancing its biological activity and potential therapeutic applications.

  • Molecular Formula : C6H14Cl2N2
  • Molecular Weight : 185.09 g/mol
  • Purity : 97%
  • Appearance : White crystalline solid
  • Solubility : Soluble in water due to hydrochloride groups

Biological Activity Overview

The biological activity of 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride has been explored in various studies, particularly focusing on its interaction with biological receptors and its potential as a therapeutic agent.

The compound's bicyclic amine structure suggests its involvement in various biochemical pathways, particularly as a ligand for neurotransmitter receptors. The azabicyclo framework is known to enhance binding affinity and selectivity towards specific targets, making it a subject of interest in drug development.

Antiviral Activity

Recent studies have indicated that derivatives of azabicyclo compounds, including 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, exhibit antiviral properties against coronaviruses. For example, related compounds have shown promising results as inhibitors of the SARS-CoV-2 main protease (Mpro), which is critical for viral replication.

CompoundTargetEC50 (nM)Ki (nM)
PF-07321332SARS-CoV-2 Mpro136427.7
3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloridePotential targetTBDTBD

The exact values for EC50 and Ki for 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride are yet to be determined, but ongoing research aims to establish its efficacy against viral targets.

Binding Affinity Studies

Binding studies have demonstrated that compounds with similar structures exhibit high affinity for neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). The unique structure of 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride may confer distinct pharmacological properties compared to other bicyclic amines.

Case Studies and Applications

Several case studies highlight the potential applications of this compound in drug development:

  • Antiviral Development : Research on related azabicyclo compounds has led to the discovery of effective inhibitors against various coronaviruses, including SARS-CoV and MERS-CoV.
  • Neuropharmacology : Investigations into the binding properties of this compound suggest potential use in treating neurological disorders by modulating nAChR activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via two primary routes:

  • Nucleophilic aromatic substitution : Reacting 3-azabicyclo[3.1.0]hex-1-ylamine dihydrochloride with heterocycles (e.g., chloropyrazine) in the presence of triethylamine (Et₃N) and heating in dimethylacetamide (DMAA) at 130°C for 3 hours. Purification involves filtration through Celite® and silica gel chromatography .
  • Pd-catalyzed cross-coupling : Utilizing palladium catalysts to couple 3-methyl-3-azabicyclo[3.1.0]hex-1-ylamine hydrochloride with aryl halides. Optimization includes adjusting catalyst loading (e.g., Pd(OAc)₂) and ligand systems .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • ¹H-NMR spectroscopy : Used to confirm structural integrity, with characteristic signals for the bicyclic amine and methyl groups. For example, derivative 3-(pyrazin-2-yl)-3-azabicyclo[3.1.0]hex-1-ylamine shows a singlet at δ 3.3 ppm for the bridgehead protons .
  • Column chromatography : Silica gel with mobile phases like CH₂Cl₂/MeOH (10:1) + 1% NH₃ ensures purity .

Q. How should researchers handle and store this compound safely in laboratory settings?

  • Methodological Answer :

  • Handling : Use gloves, goggles, and fume hoods to avoid inhalation or skin contact. Avoid aqueous environments unless stability is confirmed .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling conditions be optimized to improve yields of substituted derivatives?

  • Methodological Answer : Key parameters include:

  • Catalyst-ligand systems : Use Pd(OAc)₂ with Xantphos or BINAP ligands to enhance coupling efficiency.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction kinetics.
  • Stoichiometry : Maintain a 1.1:1 molar ratio of the bicyclic amine to aryl halide to minimize side reactions .

Q. What strategies resolve contradictions in reported yields between nucleophilic substitution and cross-coupling methods?

  • Methodological Answer : Discrepancies often arise from:

  • Reaction scalability : Cross-coupling may show lower yields at larger scales due to catalyst deactivation.
  • Substrate electronic effects : Electron-deficient aryl halides react faster in cross-coupling, while electron-rich heterocycles favor nucleophilic substitution.
  • Purification challenges : Silica gel chromatography may lead to product loss in polar derivatives .

Q. What novel synthesis methods are emerging for bicyclo[3.1.0]hexane scaffolds beyond traditional approaches?

  • Methodological Answer : Recent advancements include:

  • Photoredox-mediated (3 + 2) annulation : Combining cyclopropenes with aminocyclopropanes under visible light to form bicyclo[3.1.0]hexanes with quaternary centers. This method avoids transition metals and enables stereoselectivity .
  • Three-component reactions : For example, aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water yield 1-azabicyclo[3.1.0]hexane derivatives with high atom economy .

Q. How can computational modeling aid in predicting the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer :

  • DFT calculations : Predict regioselectivity in substitution reactions by analyzing frontier molecular orbitals (HOMO/LUMO) of the bicyclic amine and aryl partners.
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

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